Cas no 41304-89-6 (2-Propyn-1-one, 1,1'-(1,3-phenylene)bis[3-phenyl-)
41304-89-6 structure
Product Name:2-Propyn-1-one, 1,1'-(1,3-phenylene)bis[3-phenyl-
CAS-nummer:41304-89-6
MF:C24H14O2
MW:334.366766452789
CID:323966
PubChem ID:19385897
Update Time:2025-04-19
2-Propyn-1-one, 1,1'-(1,3-phenylene)bis[3-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
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- 3-phenyl-1-[3-(3-phenylprop-2-ynoyl)phenyl]prop-2-yn-1-one
- DTXSID40598577
- SCHEMBL9124703
- 41304-89-6
- 1,1'-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one)
- 2-Propyn-1-one, 1,1'-(1,3-phenylene)bis[3-phenyl-
-
- Inchi: 1S/C24H14O2/c25-23(16-14-19-8-3-1-4-9-19)21-12-7-13-22(18-21)24(26)17-15-20-10-5-2-6-11-20/h1-13,18H
- InChI-sleutel: ZPKYJPWUKXYQHV-UHFFFAOYSA-N
- LACHT: O=C(C#CC1C=CC=CC=1)C1C=CC=C(C(C#CC2C=CC=CC=2)=O)C=1
Berekende eigenschappen
- Exacte massa: 334.099379685g/mol
- Monoisotopische massa: 334.099379685g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 4
- Complexiteit: 579
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.8
- Topologisch pooloppervlak: 34.1Ų
2-Propyn-1-one, 1,1'-(1,3-phenylene)bis[3-phenyl- Gerelateerde literatuur
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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